

solubility and stability of 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)-3-fluoroaniline

CAS No.: 946699-10-1

Cat. No.: B1328367

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Technical Guide: Solubility and Stability Profile of **4-(3-Chlorophenoxy)-3-fluoroaniline**

Part 1: Executive Summary

4-(3-Chlorophenoxy)-3-fluoroaniline (CAS: 946699-10-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Vemurafenib (PLX4032), a BRAF enzyme inhibitor for the treatment of late-stage melanoma.^[1] Its structural integrity is defined by the stability of the diaryl ether linkage and the reactivity of the primary aniline amine.

This guide provides a technical analysis of its physicochemical behavior. While direct experimental constants for this specific intermediate are often proprietary, this document synthesizes data from structural analogs (halogenated diaryl ethers) and standard pharmaceutical protocols to establish a robust framework for handling, solubilization, and stability testing.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the molecule's electronic distribution is prerequisite to predicting its solubility and degradation logic.

Property	Detail
Chemical Name	4-(3-Chlorophenoxy)-3-fluoroaniline
CAS Number	946699-10-1
Molecular Formula	C ₁₂ H ₉ ClFNO
Molecular Weight	237.66 g/mol
Structural Features	Aniline: Primary amine (oxidation sensitive).Diaryl Ether: Linker (hydrolytically stable).Halogens: 3-F and 3'-Cl (lipophilicity enhancers).[1][2][3]
Predicted LogP	~3.5 – 4.2 (Highly Lipophilic)
Predicted pKa	~3.5 – 4.0 (Aniline nitrogen, lowered by electron-withdrawing F and phenoxy groups)
Appearance	Off-white to pale brown solid (color darkens upon oxidation).[1]

Part 3: Solubility Profile

The molecule exhibits Class II behavior (Low Solubility, High Permeability) regarding the Biopharmaceutics Classification System (BCS) context of its derivatives.

Solvent Compatibility Table

Note: Values are estimated based on structural analogs (e.g., 4-phenoxyaniline) and standard solubility parameters.

Solvent System	Solubility Rating	Estimated Conc. (mg/mL)	Application Context
Water (Neutral pH)	Insoluble	< 0.01	Not suitable for stock solutions.[1]
0.1N HCl (aq)	Soluble	> 10.0	Forms water-soluble anilinium salt.[1]
DMSO	High	> 50.0	Preferred for biological assays/stock storage.
Ethanol	Moderate	10 – 30	Suitable for synthesis; may require warming.
Dichloromethane	High	> 100.0	Excellent for extraction/purification.
Ethyl Acetate	High	> 50.0	Standard solvent for reaction workup.

Critical Protocol: Saturation Shake-Flask Method

To determine exact solubility for your specific batch (crucial for formulation), use this self-validating protocol:

- Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.
- Equilibration: Agitate at 25°C for 24 hours (protect from light to prevent photo-oxidation).
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid nylon which may bind the aniline).
- Quantification: Dilute the supernatant 100-fold in Mobile Phase and analyze via HPLC (UV detection at 254 nm).

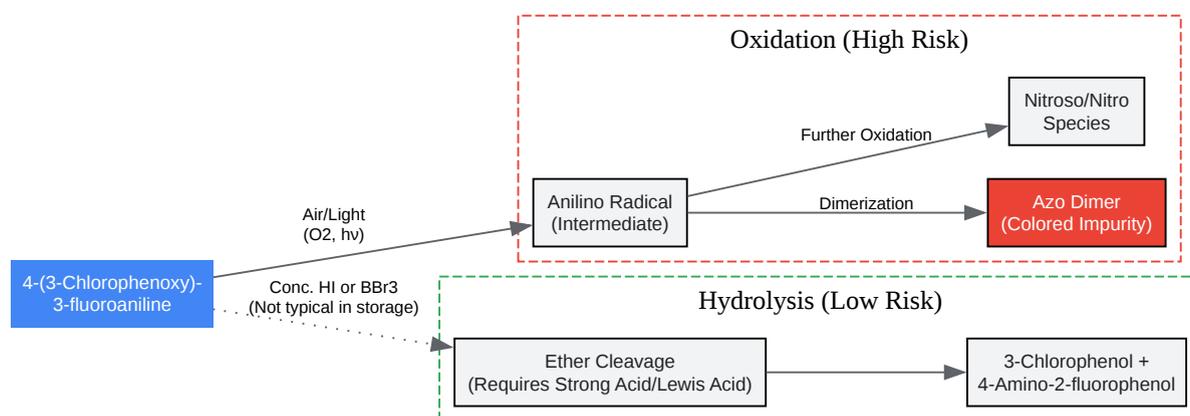
Part 4: Stability & Degradation Pathways

The stability of **4-(3-Chlorophenoxy)-3-fluoroaniline** is governed by two competing moieties: the robust ether linkage and the labile aniline group.[1]

Degradation Mechanisms

- **Oxidative Coupling (Primary Risk):** The primary amine is susceptible to radical oxidation, leading to the formation of azo-dimers (colored impurities) and nitroso-intermediates. This is accelerated by light and high pH.
- **Hydrolysis (Low Risk):** The diaryl ether bond is extremely stable under standard conditions. It requires harsh conditions (e.g., concentrated HI or BBr₃) to cleave.
- **Photolysis:** Halogenated anilines can undergo dehalogenation or ring oxidation under UV irradiation.

Visualization of Degradation Logic



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Caption: Primary degradation is oxidative dimerization of the amine; ether hydrolysis is negligible under standard storage.[1]

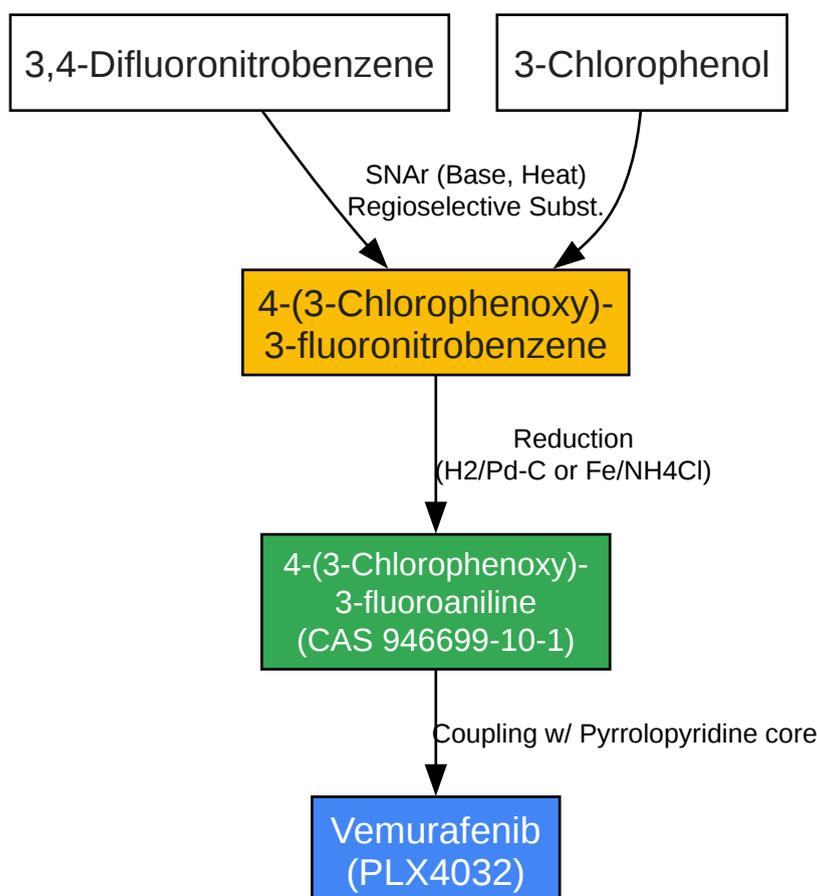
Forced Degradation Protocol (Stress Testing)

Validate the stability of your material using this standard workflow:

Stress Condition	Procedure	Expected Outcome
Acid Hydrolysis	0.1N HCl, 60°C, 24h	Stable. Forms salt; minimal degradation.[1]
Base Hydrolysis	0.1N NaOH, 60°C, 24h	Stable. Remains as free base; minimal hydrolysis.
Oxidation	3% H ₂ O ₂ , RT, 4h	Degradation. Expect significant browning and new peaks (N-oxides/azo).
Thermal	60°C Solid State, 7 days	Stable (if dry).
Photostability	UV/Vis (1.2M Lux hours)	Sensitive. Protect from light.

Part 5: Synthesis Context (Vemurafenib Pathway)

Understanding the upstream and downstream chemistry aids in identifying impurities.



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Caption: Synthesis of the target via SNAr followed by nitro-reduction, leading to the final drug Vemurafenib.

Part 6: Handling & Storage Recommendations

To maintain >98% purity for analytical or synthetic use:

- Storage:
 - Temperature: 2-8°C (Refrigerated).
 - Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation.
 - Container: Amber glass vials (UV protection is mandatory).
- Safety (HSE):

- Toxicity: Treat as Toxic (Acute Tox. 3).[4] Halogenated anilines are potent methemoglobinemia inducers.
- PPE: Nitrile gloves, safety goggles, and use only in a fume hood.
- Spill Cleanup:
 - Do not use bleach (forms chloroamines). Use absorbent pads and dispose of as hazardous organic waste.

Part 7: References

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- To cite this document: BenchChem. [solubility and stability of 4-(3-Chlorophenoxy)-3-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328367#solubility-and-stability-of-4-3-chlorophenoxy-3-fluoroaniline>]

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